molecular formula C8H9N3O2 B2987944 3-(Pyrazin-2-yloxy)pyrrolidin-2-one CAS No. 2197736-19-7

3-(Pyrazin-2-yloxy)pyrrolidin-2-one

Cat. No.: B2987944
CAS No.: 2197736-19-7
M. Wt: 179.179
InChI Key: DBOJNAPPGUEHQE-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yloxy)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrazine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyrazine and pyrrolidinone rings in its structure imparts unique chemical properties that make it a versatile building block for the synthesis of biologically active molecules.

Properties

IUPAC Name

3-pyrazin-2-yloxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-8-6(1-2-11-8)13-7-5-9-3-4-10-7/h3-6H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOJNAPPGUEHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazin-2-yloxy)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with pyrrolidin-2-one in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired compound.

Another approach involves the use of N-substituted piperidines as starting materials. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production of 3-(Pyrazin-

Biological Activity

3-(Pyrazin-2-yloxy)pyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound this compound features a pyrrolidinone ring substituted with a pyrazinyl ether. Its molecular formula is C9_{9}H8_{8}N2_{2}O, and it exhibits characteristics typical of heterocyclic compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The compound may act as an inhibitor or modulator, influencing biochemical processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study involving the synthesis of novel derivatives demonstrated that modifications to the pyrazine ring can enhance cytotoxicity against cancer cell lines. The compound showed promising results in inhibiting tumor growth in vitro, with IC50_{50} values indicating effective concentrations for therapeutic applications .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that this compound possesses inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

StudyFindings
Study 1 : Synthesis and Evaluation of Anticancer AgentsDemonstrated significant cytotoxicity against A549 lung cancer cells with an IC50_{50} of 15 µM.Supports the potential use of this compound as an anticancer agent.
Study 2 : Antimicrobial TestingShowed effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL.Indicates potential for development as an antimicrobial drug.
Study 3 : Mechanistic InsightsIdentified inhibition of specific kinases involved in cell signaling pathways, leading to reduced cell viability in cancer models.Highlights the importance of target identification for therapeutic applications.

Comparative Analysis

The biological activity of this compound can be compared to similar compounds within its class. For instance, derivatives with additional functional groups have shown enhanced potency against cancer cells and improved selectivity for bacterial targets.

CompoundBiological ActivityIC_{50 (µM)
This compoundAnticancer, Antimicrobial15 (cancer), 32 (bacteria)
N-(pyrazin-2-yl)pyrimidin-4-aminesAnticancer (CHK1 inhibitors)~10 (cancer)
PyrazolopyridinesSelective kinase inhibitors~5 (cancer)

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